In Vivo Triglyceride Reduction in Obese Diabetic Mice vs. 9-oxo-ODA
In a head-to-head in vivo study, dietary administration of 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) at 0.02% and 0.05% (w/w) for 4 weeks significantly reduced plasma and hepatic triglyceride levels in obese diabetic KK-Ay mice. In the same publication, the authors note that its positional isomer, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), was also investigated as a PPARα activator, but the study emphasizes that 13-oxo-ODE was the more potent in reducing plasma triglycerides in this specific model [1].
| Evidence Dimension | Plasma Triglyceride Reduction |
|---|---|
| Target Compound Data | Significant reduction in plasma TG at 0.02% and 0.05% dietary inclusion |
| Comparator Or Baseline | 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) |
| Quantified Difference | 13-oxo-ODE demonstrated superior triglyceride-lowering efficacy; 9-oxo-ODA was comparatively less effective |
| Conditions | Male KK-Ay mice, 4 weeks old, fed high-fat diet; compound administered in feed for 4 weeks |
Why This Matters
For procurement in metabolic disease research, this direct in vivo comparison demonstrates that isomer selection is critical for achieving optimal triglyceride-lowering effects.
- [1] Kim YI, Hirai S, Takahashi H, et al. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One. 2012;7(2):e31317. View Source
